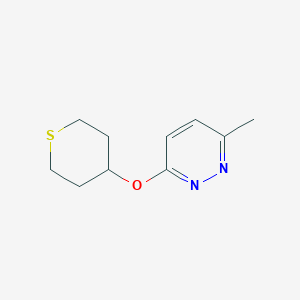

3-Methyl-6-(thian-4-yloxy)pyridazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Methyl-6-(thian-4-yloxy)pyridazine is a heterocyclic compound that features a pyridazine ring substituted with a methyl group at the 3-position and a thian-4-yloxy group at the 6-position. Pyridazine derivatives are known for their wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Mechanism of Action

Target of Action

Pyridazine derivatives, including pyridazinone, have been shown to interact with a range of biological targets and physiological effects .

Mode of Action

It’s known that certain 6-aryl-3(2h)-pyridazinone derivatives inhibit calcium ion influx, which is required for the activation of platelet aggregation . This suggests that 3-Methyl-6-(thian-4-yloxy)pyridazine may interact with its targets in a similar manner, leading to changes in cellular processes.

Biochemical Pathways

Pyridazine derivatives have been associated with a wide range of pharmacological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Given the broad spectrum of activities associated with pyridazine derivatives, it’s likely that the compound’s action would result in a variety of molecular and cellular effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-6-(thian-4-yloxy)pyridazine typically involves the reaction of 3-methylpyridazine with thian-4-ol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to a temperature range of 80-120°C for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to optimize yield and efficiency. The reaction conditions are carefully controlled to maintain product purity and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-6-(thian-4-yloxy)pyridazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the pyridazine ring, especially at the positions adjacent to the nitrogen atoms.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in DMF or THF.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Reduced pyridazine derivatives.

Substitution: Various substituted pyridazine compounds.

Scientific Research Applications

3-Methyl-6-(thian-4-yloxy)pyridazine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential antimicrobial and anticancer activities.

Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.

Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

Pyridazine: The parent compound with a similar core structure but without the thian-4-yloxy and methyl substituents.

Pyridazinone: A derivative with a carbonyl group at the 3-position.

Thian-4-ol: The sulfur-containing moiety present in 3-Methyl-6-(thian-4-yloxy)pyridazine.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the thian-4-yloxy group enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound in medicinal chemistry .

Biological Activity

3-Methyl-6-(thian-4-yloxy)pyridazine is a compound of increasing interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyridazine ring substituted with a methyl group and a thian-4-yloxy moiety. Its unique structure allows it to interact with various biological targets, making it a candidate for further pharmacological investigation.

The biological activity of this compound is hypothesized to involve several mechanisms:

- Enzyme Inhibition : The compound may bind to specific enzymes, modulating their activity and influencing metabolic pathways.

- DNA Interaction : It could interact with DNA or RNA, affecting gene expression and cellular functions.

- Reactive Oxygen Species Generation : The compound may induce oxidative stress by generating reactive oxygen species (ROS), leading to cellular damage and apoptosis in cancer cells.

Antimicrobial Activity

Studies have indicated that this compound exhibits significant antimicrobial properties. For example:

- Minimum Inhibitory Concentration (MIC) : The compound has shown promising MIC values against various bacterial strains, indicating its potential as an antimicrobial agent. For instance, derivatives related to this compound have demonstrated MIC values as low as 0.48 μg/mL against multidrug-resistant strains of Mycobacterium tuberculosis .

Anticancer Activity

Research has also focused on the anticancer potential of this compound:

- Cell Proliferation Inhibition : In vitro studies have reported that the compound can inhibit the proliferation of cancer cell lines. For example, it has been noted to exhibit an IC50 (half maximal inhibitory concentration) of approximately 0.126 μM against aggressive breast cancer cell lines .

- Mechanisms of Action : The anticancer effects may involve the induction of apoptosis and cell cycle arrest at the G2/M phase, highlighting its potential as a therapeutic agent in oncology .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| This compound | Methyl group, thian-4-yloxy moiety | MIC < 1 μg/mL against MDR M. tuberculosis | IC50 = 0.126 μM against MDA-MB-231 |

| 3-(2,4-Dichlorobenzyl)-6-hydrazinopyridazine | Dichlorobenzyl group | Moderate activity against Gram-positive bacteria | Limited data on anticancer effects |

| 3-(2,4-Dichlorobenzyl)-6-(1-methylhydrazino)pyridazine | Methylhydrazino group | Variable activity depending on structure | Potential but less studied |

Case Studies

- Antimicrobial Effectiveness : A study screened various derivatives including this compound against different strains of Staphylococcus aureus. The results indicated that certain derivatives exhibited significant antibacterial activity, supporting the hypothesis that structural modifications can enhance efficacy .

- Cancer Cell Line Studies : In vivo studies involving mouse models injected with MDA-MB-231 cells revealed that treatment with the compound significantly inhibited tumor growth compared to controls, further validating its potential as an anticancer agent .

Properties

IUPAC Name |

3-methyl-6-(thian-4-yloxy)pyridazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2OS/c1-8-2-3-10(12-11-8)13-9-4-6-14-7-5-9/h2-3,9H,4-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMBIJYYDYVEDKQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)OC2CCSCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.